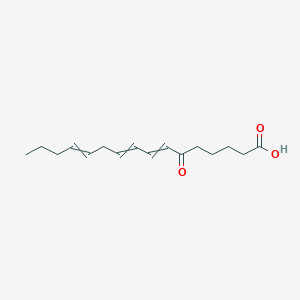
6-Oxohexadeca-7,9,12-trienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxohexadeca-7,9,12-trienoic acid is a chemical compound known for its unique structure and properties. It is a fatty acid metabolite that has been studied for its role in various biological processes, particularly in plants like Dendrobium nobile . This compound is characterized by its 18-carbon chain with three conjugated double bonds and a keto group at the sixth carbon position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxohexadeca-7,9,12-trienoic acid typically involves the oxidation of precursor fatty acids. One common method is the use of specific oxidizing agents under controlled conditions to introduce the keto group at the desired position. For instance, the oxidation of linoleic acid derivatives can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale oxidation processes similar to those used in laboratory synthesis. The use of biocatalysts or microbial fermentation could also be explored for more sustainable production methods.
Análisis De Reacciones Químicas
Types of Reactions
6-Oxohexadeca-7,9,12-trienoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized products.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The double bonds can participate in addition reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, ozone.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Addition Reagents: Halogens, hydrogen halides.
Major Products Formed
Oxidation: Formation of di-keto acids.
Reduction: Formation of hydroxy acids.
Substitution: Formation of halogenated fatty acids.
Aplicaciones Científicas De Investigación
6-Oxohexadeca-7,9,12-trienoic acid has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Studied for its role in plant metabolism and interaction with endophytic fungi.
Industry: Could be explored for use in the synthesis of bio-based chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Oxohexadeca-7,9,12-trienoic acid involves its interaction with various enzymes and metabolic pathways. In plants, it is believed to be involved in the synthesis of plant hormones and other signaling molecules . The keto group and conjugated double bonds make it a reactive intermediate in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- (6Z,9Z,12Z)-Octadeca-6,9,12-trienoic acid
- 3,7,11,15-Tetramethyl-12-oxohexadeca-2,4-dienoic acid
- Octadec-9-en-12-ynoic acid
Uniqueness
6-Oxohexadeca-7,9,12-trienoic acid is unique due to its specific structure, which includes a keto group at the sixth carbon and three conjugated double bonds. This structure imparts distinct chemical reactivity and biological activity compared to other similar fatty acids .
Propiedades
Número CAS |
872050-19-6 |
|---|---|
Fórmula molecular |
C16H24O3 |
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
6-oxohexadeca-7,9,12-trienoic acid |
InChI |
InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-9-12-15(17)13-10-11-14-16(18)19/h4-5,7-9,12H,2-3,6,10-11,13-14H2,1H3,(H,18,19) |
Clave InChI |
QODRBRVKXLAPIS-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CCC=CC=CC(=O)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]](/img/structure/B14201955.png)

![10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile](/img/structure/B14201966.png)
![2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14201968.png)
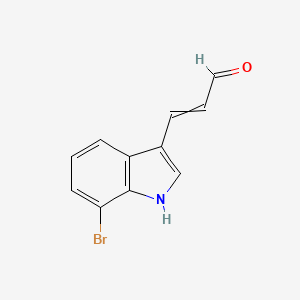
![L-Alanyl-N-[(2-nitrophenyl)methyl]glycine](/img/structure/B14201975.png)
![Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)-](/img/structure/B14201979.png)
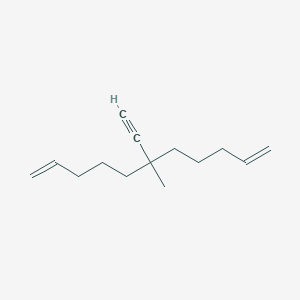
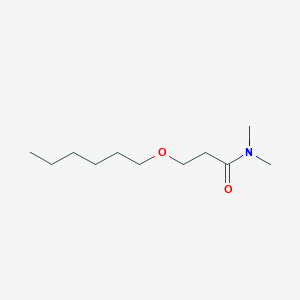
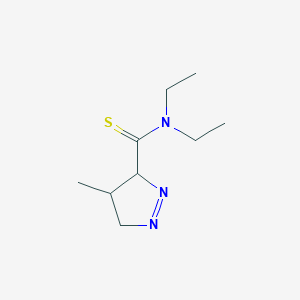
![1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14202012.png)
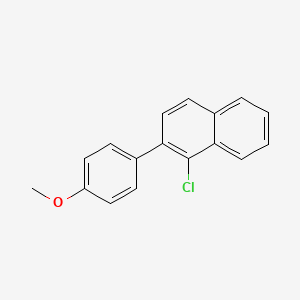
![(3Z)-4,4,4-Trifluoro-1-(4-fluorophenyl)-3-[(3-methylphenyl)imino]butan-1-one](/img/structure/B14202022.png)
![4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid](/img/structure/B14202026.png)
